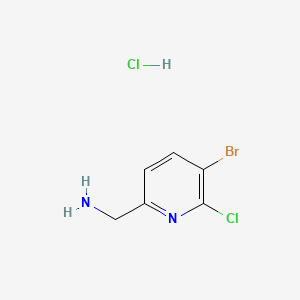

(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS RN: 1799439-04-5 . It has a molecular formula of C6H7BrCl2N2 .

Molecular Structure Analysis

The molecular structure of “(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride” can be represented by the SMILES string: C1=CC(=C(N=C1CN)Cl)Br.Cl . The InChI code for this compound is 1S/C6H6BrClN2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H .Physical And Chemical Properties Analysis

“(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride” is a white to off-white solid . It has a molecular weight of 257.94 . The compound should be stored in a dry room at room temperature .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. For example, it has been used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, demonstrating its utility in developing drugs targeting the central nervous system (Hirokawa, Horikawa, & Kato, 2000). Additionally, the regioselective synthesis of pyrimidine annelated heterocycles has been reported, showcasing its versatility in generating complex molecular frameworks suitable for further pharmacological investigation (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).

Catalysis and Organic Transformations

This compound has also found applications in catalysis and organic transformations. For instance, selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex has been demonstrated, where (5-Bromo-6-chloropyridin-2-yl)methanamine acts as a substrate, leading to products with high yields and excellent chemoselectivity. This process underscores its importance in constructing nitrogen-containing heterocycles, which are prevalent in pharmaceutical agents (Ji, Li, & Bunnelle, 2003).

Antimicrobial and Antiviral Research

The compound's derivatives have been explored for their antimicrobial and antiviral potentials. Synthesis and characterization of novel azetidine derivatives, including (5-Bromo-6-chloropyridin-2-yl)methanamine, have shown acceptable antimicrobial activities, illustrating the compound’s application in discovering new antibacterial and antifungal agents (Rao, Prasad, & Rao, 2013). Furthermore, certain heterocyclic Schiff bases derived from the compound exhibited potential anticonvulsant activities, opening avenues for its use in developing novel treatments for seizure disorders (Pandey & Srivastava, 2011).

Safety and Hazards

properties

IUPAC Name |

(5-bromo-6-chloropyridin-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHISFCWCAGACJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CN)Cl)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)